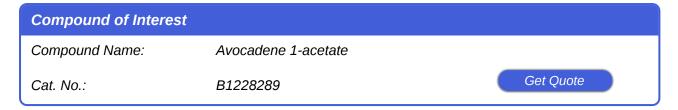


# The Multifaceted Biological Activities of Avocado (Persea americana) Fruit Extracts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avocado (Persea americana Mill.), a fruit of the Lauraceae family, is globally recognized for its nutritional value. Beyond its culinary applications, various parts of the avocado fruit, including the pulp, peel, and seed, are rich sources of bioactive phytochemicals.[1] These compounds, which include phenolic acids, flavonoids, condensed tannins, and acetogenins, have demonstrated a wide array of biological activities, positioning avocado extracts as a promising source for the development of novel therapeutic agents.[2] This technical guide provides an indepth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of avocado fruit extracts, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

#### **Antioxidant Activity**

Avocado fruit extracts, particularly from the peel and seed, exhibit significant antioxidant properties.[3][4] This activity is largely attributed to their high content of phenolic compounds, which can neutralize free radicals and chelate metal ions.[1][5]

#### **Quantitative Antioxidant Capacity**



The antioxidant potential of avocado extracts has been quantified using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results are often expressed as IC50 values (the concentration of extract required to scavenge 50% of the radicals) or in terms of equivalents to a standard antioxidant like ascorbic acid or Trolox.

Avocado Part	Extract Type	Assay	Result	Reference
Peel	Methanolic	DPPH	IC50: 185.891 ± 1.598 ppm	[6]
Peel (Hass, ripe)	Ethanolic	DPPH	71.03 mg AAE/g	[4][7]
Peel (Hass, ripe)	Ethanolic	FRAP	3.05 mg AAE/g	[4][7]
Peel (Hass, ripe)	Ethanolic	ABTS	75.77 mg AAE/g	[4][7]
Pulp	Ethanolic	FRAP	8.43 ± 0.145 μg AA/g	[8]
Seed (Hass)	Ethanolic	DPPH	56 mg AAE/g	[4]
Seed (Wurtz)	Ethanolic	FRAP	3.69 mg AAE/g	[4]
Seed	Ethanolic	Total Phenolic Content	424 mg GAE/100 g DW	[9]

AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent; DW: Dry Weight.

#### **Experimental Protocol: DPPH Radical Scavenging Assay**

This protocol outlines the steps for determining the free radical scavenging activity of avocado extracts using DPPH.

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
   The solution should have a deep purple color.
- Sample Preparation: Dissolve the avocado extract in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.



- Reaction Mixture: In a test tube or a 96-well microplate, mix a specific volume of each extract dilution with a fixed volume of the DPPH solution.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing the solvent and DPPH solution without the extract is also measured.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control -Absorbance of Sample) / Absorbance of Control ] x 100

#### **Visualization: DPPH Assay Workflow**

DPPH Radical Scavenging Assay Workflow

#### **Anti-inflammatory Activity**

Avocado extracts have demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators and pathways.

#### **Quantitative Anti-inflammatory Effects**

The anti-inflammatory activity of avocado extracts has been assessed by measuring the inhibition of pro-inflammatory molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) in cell-based assays.



Avocado Part	Extract Type	Assay	Cell Line	Result	Reference
Peel (Fuerte)	Ethanol/water (80:20)	NO Inhibition	RAW 264.7	8.5 μΜ	[10][11]
Peel (Fuerte)	Ethanol/water (80:20)	TNF-α Inhibition	RAW 264.7	459.3 pg/mL	[10][11]
Seed	Colored Avocado Seed Extract (CASE)	IL-6, TNF-α, IL-1β Inhibition	RAW 264.7	Dose- dependent reduction	[12]
Seed	Colored Avocado Seed Extract (CASE)	sPLA2 Inhibition	Purified enzyme	IC50 = 36 μg/mL	[12][13]

# Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol describes the determination of the inhibitory effect of avocado extracts on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

- Cell Culture: Culture RAW 264.7 cells in a suitable medium and seed them in 96-well plates.
- Treatment: Treat the cells with various concentrations of the avocado extract for a predefined period.
- Stimulation: Stimulate the cells with LPS (e.g.,  $1 \mu g/mL$ ) to induce an inflammatory response, in the presence or absence of the extract.
- Incubation: Incubate the plates for 24 hours.
- Nitrite Measurement (Griess Assay):
  - Collect the cell culture supernatant.



- Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
- Calculation: Determine the concentration of nitrite from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

#### Signaling Pathway: NF-kB in Inflammation

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of inflammation. [14] Upon stimulation by pro-inflammatory signals like LPS, the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This allows the NF- $\kappa$ B dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for iNOS (which produces NO), TNF- $\alpha$ , and other cytokines.[15][16] Avocado extracts can inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[17]

Inhibition of NF-kB Signaling by Avocado Extract

## **Anticancer Activity**

Avocado extracts have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, suggesting their potential in cancer therapy and prevention.

#### **Quantitative Anticancer Effects**

The anticancer activity is often quantified by the IC50 value, which represents the concentration of the extract that inhibits the growth of 50% of the cancer cells.



Avocado Part	Extract Type	Cancer Cell Line	Assay	IC50 Value	Reference
Seed	Triterpenoid Isolate	MCF-7 (Breast)	MTT	62 μg/mL	[18]
Seed	Triterpenoid Isolate	HepG2 (Liver)	MTT	12 μg/mL	[18]
Seed	Protein Fraction	MCF-7 (Breast)	MTT	12.21 μg/mL	[19]
Seed	Protein Fraction	4T1 (Breast)	MTT	5.42 μg/mL	[19]
Seed	Chloroform	MCF-7 (Breast)	MTT	94.87 μg/mL	[20][21]
Seed	Methanol Soluble Fraction	MCF-7 (Breast)	MTT	34.52 μg/mL	[21][22]
Seed	Lipid-rich	HCT116 (Colon)	MTT	Dose- dependent	[23]
Seed	Lipid-rich	HepG2 (Liver)	MTT	Dose- dependent	[23]

### **Experimental Protocol: MTT Assay for Cytotoxicity**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of the avocado extract and incubate for a specified period (e.g., 24, 48, or 72 hours).



- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.
- Calculation of Cell Viability: The percentage of cell viability is calculated as: % Cell Viability =
   (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the extract concentration.

#### **Signaling Pathways in Cancer**

Avocado extracts have been shown to modulate several signaling pathways critical for cancer cell survival and proliferation.

- EGFR/RAS/RAF/MEK/ERK1/2 Pathway: This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth. Aliphatic acetogenins from avocado have been shown to inhibit the phosphorylation of key components of this pathway, including EGFR, c-RAF, and ERK1/2, in oral cancer cells.[24]
- PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often
  dysregulated in cancer.[25][26] Some studies suggest that avocado extracts may stimulate
  this pathway in normal cells, promoting cell survival, while potentially having different effects
  in cancer cells.[5]
- Apoptosis Induction: Avocado extracts can induce apoptosis (programmed cell death) in cancer cells.[10][27] This can occur through the activation of caspases, a family of proteases that execute the apoptotic process, and by increasing the levels of reactive oxygen species (ROS) within the cancer cells.[11][27][28][29]

Inhibition of EGFR Signaling by Avocado Acetogenins

### **Antimicrobial Activity**



Extracts from various parts of the avocado fruit have demonstrated activity against a range of pathogenic bacteria and fungi.

#### **Quantitative Antimicrobial Activity**

The antimicrobial efficacy of avocado extracts is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents the visible growth of a microorganism.

Avocado Part	Extract Type	Microorganism	MIC (μg/mL)	Reference
Epicarp & Seed	Ethanolic	Salmonella Enteritidis	104.2	[15]
Epicarp & Seed	Ethanolic	Listeria monocytogenes	416.7	[15]
Epicarp & Seed	Ethanolic	Staphylococcus aureus	416.7	[15]
Epicarp (Hass)	Water	Staphylococcus epidermidis	354.2	[15]
Peel (Quintal)	Not specified	Staphylococcus aureus	625	[26]
Peel	Hydrolyzed Extract	Listeria monocytogenes	≥ 125	[30][31]
Peel	Hydrolyzed Extract	Escherichia coli	≥ 750	[30][31]
Peel	Hydrolyzed Extract	Salmonella spp.	≥ 750	[30][31]

# Experimental Protocol: Microbroth Dilution Method for MIC Determination

This protocol details the determination of the MIC of avocado extracts against bacteria using the microbroth dilution method.[15][20][32]



- Preparation of Extract Dilutions: Prepare a series of twofold dilutions of the avocado extract in a 96-well microtiter plate containing a suitable broth medium.
- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the extract dilutions. Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the extract at which there is no visible growth of the organism.

#### Conclusion

Avocado fruit extracts, derived from the pulp, peel, and seed, are rich in bioactive compounds with significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This guide has summarized the key quantitative data, provided detailed experimental protocols for assessing these activities, and visualized the underlying molecular pathways. The presented information underscores the potential of avocado by-products as a valuable source for the development of functional foods, nutraceuticals, and novel therapeutic agents. Further research is warranted to isolate and characterize the specific bioactive compounds responsible for these effects and to evaluate their efficacy and safety in preclinical and clinical studies.

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